L-Leucine-1-13C

Catalog No.
S533356
CAS No.
74292-94-7
M.F
C513CH13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucine-1-13C

CAS Number

74292-94-7

Product Name

L-Leucine-1-13C

IUPAC Name

(2S)-2-amino-4-methyl(113C)pentanoic acid

Molecular Formula

C513CH13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1

InChI Key

ROHFNLRQFUQHCH-SANWUMGISA-N

SMILES

CC(C)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L-Leucine-1-13C; L-(1-13C)Leucine; (1-13C)Leucine;

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)N

Description

The exact mass of the compound L-Leucine-1-13C is 132.098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tracing Protein Synthesis

L-Leucine-1-13C can be used as a tracer molecule to study protein synthesis in cells and organisms. When incorporated into the diet or administered through other means, L-Leucine-1-13C is taken up by cells and used to build new proteins. By analyzing the incorporation of the Carbon-13 isotope into these newly synthesized proteins, researchers can gain insights into the rate and efficiency of protein synthesis []. Techniques like Mass Spectrometry (MS) are then used to detect the presence and abundance of the isotope in the proteins, revealing details about protein turnover and specific pathways involved.

Here are some specific examples of how L-Leucine-1-13C is used in protein synthesis research:

  • Investigating the effects of nutrients or drugs on protein synthesis: Researchers can use L-Leucine-1-13C to measure changes in protein synthesis rates in response to different stimuli, such as dietary changes, exercise, or pharmacological interventions [].
  • Studying protein synthesis in specific tissues or organs: By isolating proteins from specific tissues, researchers can use L-Leucine-1-3C to assess protein synthesis rates in different parts of the body.

L-Leucine-1-13C is a stable isotope-labeled form of the essential amino acid L-leucine, which is crucial for protein synthesis and various metabolic processes in living organisms. The molecular formula for L-Leucine-1-13C is C6H13N1O2, and it features a carbon-13 isotope at the first carbon position of the leucine molecule. This isotopic labeling is significant for research applications, particularly in metabolic studies and tracer experiments.

L-Leucine itself is one of the branched-chain amino acids (BCAAs), which also include isoleucine and valine. It plays a vital role in muscle metabolism, promoting protein synthesis, and regulating blood sugar levels. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and understand the dynamics of amino acid utilization in biological systems .

  • Protein synthesis: L-leucine is a building block for protein synthesis [].
  • Muscle growth and repair: L-leucine stimulates muscle protein synthesis and plays a role in muscle growth and repair.
  • Blood sugar regulation: L-leucine can stimulate insulin secretion, helping regulate blood sugar levels.
Similar to its non-labeled counterpart. Key reactions include:

  • Transamination: L-Leucine can undergo transamination to form α-ketoisocaproate, which is an important intermediate in amino acid metabolism.
  • Decarboxylation: It can be decarboxylated to produce isoamylamine, contributing to neurotransmitter synthesis.
  • Peptide Bond Formation: As an amino acid, it can react with other amino acids to form peptides and proteins through peptide bond formation.

The presence of the carbon-13 isotope allows for enhanced tracking of these reactions in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

L-Leucine-1-13C exhibits biological activities consistent with those of L-leucine. It is involved in:

  • Protein Synthesis: L-Leucine stimulates muscle protein synthesis by activating the mammalian target of rapamycin (mTOR) pathway, which is essential for muscle growth and repair.
  • Energy Production: It plays a role in energy metabolism by being converted into glucose through gluconeogenesis during fasting or intense exercise.
  • Regulation of Blood Sugar Levels: L-Leucine has been shown to help regulate insulin secretion and maintain blood glucose levels.

Studies using L-Leucine-1-13C have provided insights into how dietary leucine influences muscle recovery and metabolic responses during exercise .

Several methods exist for synthesizing L-Leucine-1-13C:

  • Chemical Synthesis: Traditional synthetic routes involve the use of labeled precursors and specific reagents to introduce the carbon-13 label at the desired position.
  • Biotechnological Approaches: Microbial fermentation processes can be employed where genetically modified organisms produce L-Leucine with carbon-13 labeling through metabolic engineering.
  • Enzymatic Methods: Enzymatic catalysis can selectively incorporate carbon-13 into L-leucine, providing high yields and purity .

These methods allow researchers to obtain L-Leucine-1-13C with varying degrees of isotopic enrichment for specific experimental needs.

Interaction studies involving L-Leucine-1-13C focus on its effects on various biological systems:

  • Muscle Protein Synthesis: Research has shown that when labeled leucine is administered, its incorporation into muscle proteins can be quantitatively measured, providing insights into anabolic responses.
  • Metabolic Pathways: Studies have explored how L-Leucine interacts with insulin signaling pathways and its role in energy homeostasis.

These interactions are critical for understanding how dietary components influence health and disease states .

Several compounds are structurally or functionally similar to L-Leucine-1-13C. Here’s a comparison highlighting their uniqueness:

CompoundStructureUnique Features
L-IsoleucineC6H13N1O2Another branched-chain amino acid; important for immune function.
L-ValineC5H11N1O2Essential amino acid; supports muscle metabolism but less potent than leucine in stimulating protein synthesis.
L-LeucineC6H13N1O2Non-labeled form; primary compound used for comparison.
D-LeucineC6H13N1O2D-enantiomer; less biologically active than its L-form.

L-Leucine-1-13C stands out due to its isotopic labeling, allowing detailed tracking within biological systems, which other similar compounds cannot provide .

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for characterizing L-Leucine-1-13C, providing detailed structural information through the observation of nuclear spin interactions. The 13C isotope labeling at the carboxyl carbon position enables enhanced sensitivity and specificity in NMR analysis compared to natural abundance carbon-13 measurements [1] [2].

The fundamental NMR characteristics of L-Leucine-1-13C demonstrate distinct spectral features attributable to the 13C enrichment. The carboxyl carbon exhibits a characteristic chemical shift at approximately 175.4 ppm, representing the 13C-labeled position with 99 atom percent enrichment [3] [4]. This enhanced signal intensity facilitates precise quantitative analysis and structural determination in complex biological matrices.

One-dimensional 13C NMR spectroscopy reveals the complete carbon framework of L-Leucine-1-13C with well-resolved resonances. The α-carbon resonates at 54.7 ppm, the β-carbon at 40.8 ppm, the γ-carbon at 24.8 ppm, and the two δ-carbons at 23.1 and 22.3 ppm respectively [5]. The 13C labeling at the carboxyl position results in a significantly enhanced signal-to-noise ratio for this specific carbon, enabling detection at lower concentrations than would be possible with natural abundance samples.

Proton NMR analysis provides complementary structural information through the observation of proton environments. The α-proton appears as a triplet at 3.73 ppm with coupling constant J = 6.0 Hz, while the β-protons manifest as a multiplet at 1.69 ppm. The γ-proton also appears as a multiplet at 1.69 ppm, and the two sets of δ-methyl protons exhibit doublet patterns at 0.96 and 0.93 ppm with coupling constants of J = 6.5 Hz [6] [5].

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

The ¹H-¹³C Heteronuclear Single Quantum Coherence experiment represents a cornerstone technique for analyzing L-Leucine-1-13C, providing two-dimensional correlation spectra that establish direct connectivity between protons and their attached carbons [7]. This technique exploits the scalar coupling between 1H and 13C nuclei to generate cross-peaks that appear at the intersection of proton and carbon chemical shifts.

In L-Leucine-1-13C HSQC spectra, five distinct cross-peaks are observed corresponding to the five carbon positions bearing attached protons. The α-carbon correlation appears at 54.7 ppm (13C dimension) and 3.73 ppm (1H dimension), establishing the direct C-H connectivity. The β-carbon correlation manifests at 40.8/1.69 ppm, while the γ-carbon correlation appears at 24.8/1.69 ppm [8] [9].

The two δ-carbon correlations provide stereochemical information through their distinct chemical shifts. The first δ-carbon correlation appears at 23.1/0.96 ppm, while the second δ-carbon correlation manifests at 22.3/0.93 ppm. These correlations enable unambiguous assignment of the prochiral methyl groups and provide insight into the conformational behavior of the isobutyl side chain [1] [10].

The carboxyl carbon position, being the site of 13C labeling, does not exhibit a direct HSQC correlation due to the absence of attached protons. However, its presence significantly influences the overall spectral quality by providing an internal reference point for chemical shift calibration and quantitative analysis [11] [12].

HSQC experiments utilizing non-uniform sampling techniques demonstrate enhanced sensitivity and reduced acquisition times compared to conventional uniform sampling approaches. The linearity of peak intensities as a function of metabolite concentration enables semi-quantitative analysis of L-Leucine-1-13C in complex biological matrices [11]. Detection limits for HSQC analysis typically range from 50 to 500 μM, depending on the specific experimental conditions and sample matrix complexity.

Two-Dimensional NMR Spectral Interpretation

Two-dimensional NMR spectroscopy provides comprehensive structural characterization of L-Leucine-1-13C through the establishment of through-bond and through-space connectivity patterns. The interpretation of 2D NMR spectra requires systematic analysis of cross-peak patterns, chemical shift correlations, and coupling constant information to establish complete molecular connectivity [12] [13].

Correlation spectroscopy experiments, including ¹H-¹H COSY and ¹H-¹³C HSQC-TOCSY, reveal the complete spin system of L-Leucine-1-13C through magnetization transfer pathways. The COSY spectrum demonstrates scalar coupling connectivity between adjacent protons, establishing the carbon chain framework from the α-position through the terminal methyl groups. Cross-peaks between the α-proton and β-protons confirm the C2-C3 connectivity, while cross-peaks between β-protons and γ-proton establish the C3-C4 linkage [14] [15].

HSQC-TOCSY experiments enable the identification of complete carbon-proton spin systems through extended magnetization transfer. These experiments generate cross-peaks between each carbon and all protons within the same spin system, providing unambiguous assignment of carbon-proton connectivities even in overlapped spectral regions [14]. The technique proves particularly valuable for distinguishing L-Leucine-1-13C from other branched-chain amino acids such as valine and isoleucine.

Heteronuclear multiple bond correlation experiments establish long-range carbon-proton connectivities through two-bond and three-bond scalar couplings. These experiments provide confirmation of the branched structure of the isobutyl side chain and enable differentiation between the two prochiral methyl groups [16] [15]. The observation of cross-peaks between the γ-carbon and both sets of δ-methyl protons confirms the branched nature of the side chain.

The interpretation of 2D NMR spectra in protein contexts requires consideration of conformational effects on chemical shifts. Studies of L-Leucine-1-13C incorporated into proteins demonstrate that side-chain conformation significantly influences carbon chemical shifts, particularly for the β and γ carbons [17]. These chemical shift variations provide valuable information about protein structure and dynamics when L-Leucine-1-13C is used as a site-specific probe.

Mass Spectrometry Applications

Mass spectrometry techniques provide essential analytical capabilities for L-Leucine-1-13C characterization, enabling precise molecular weight determination, fragmentation analysis, and quantitative measurements in complex biological systems. The 13C isotope labeling introduces a characteristic mass shift that facilitates unambiguous identification and quantification of the labeled compound [18] [19].

Electrospray ionization mass spectrometry generates primarily [M+H]+ ions at m/z 132.17 for L-Leucine-1-13C, representing a mass increase of 1.003 Da compared to the unlabeled leucine due to the 13C isotope substitution [4]. This mass difference enables clear distinction between labeled and unlabeled leucine in metabolic studies and protein synthesis investigations.

Fragmentation patterns in mass spectrometry provide structural confirmation through the observation of characteristic fragment ions. The loss of the carboxyl group generates a fragment ion at m/z 86 [M-COOH]+, while the loss of the amino group produces fragments characteristic of the isobutyl side chain. The 13C labeling at the carboxyl position results in fragments that retain the isotope label, enabling tracking of metabolic pathways and protein incorporation [18] [20].

Gas chromatography-mass spectrometry analysis requires derivatization of L-Leucine-1-13C to enhance volatility and improve chromatographic separation. Common derivatization reagents include N-methoxycarbonylmethyl esters, tert-butyldimethylsilyl derivatives, and phenylisothiocyanate adducts [21] [22]. The choice of derivatization method influences both the retention time and fragmentation pattern, requiring optimization for specific analytical applications.

Isotope ratio mass spectrometry techniques provide precise quantification of 13C enrichment levels in L-Leucine-1-13C samples. Gas chromatography-combustion-isotope ratio mass spectrometry enables determination of isotope ratios with precision levels of ±0.15‰ or better [23]. This technique converts organic compounds to carbon dioxide through high-temperature combustion, enabling direct measurement of 13C/12C ratios without the complications of molecular fragmentation.

The application of mass spectrometry to protein synthesis studies utilizing L-Leucine-1-13C requires measurement of isotope incorporation into protein-bound leucine. This analysis typically involves protein hydrolysis followed by amino acid purification and derivatization prior to GC-MS analysis [18] [22]. Detection limits for these applications typically range from 0.0002 tracer mole ratio to several parts per million, depending on the specific analytical method employed.

Chromatographic Separation Methods

Chromatographic techniques provide essential separation capabilities for L-Leucine-1-13C analysis, enabling isolation from complex biological matrices and separation from structurally related amino acids. The selection of appropriate chromatographic methods depends on the specific analytical objectives, sample matrix complexity, and required detection limits [24] [25].

High-performance liquid chromatography represents the most widely used technique for L-Leucine-1-13C analysis due to its compatibility with aqueous samples and ability to separate underivatized amino acids. Reversed-phase chromatography utilizing C18 columns with gradient elution provides effective separation of L-Leucine-1-13C from other amino acids within 25-30 minutes [24] [25]. Mobile phases typically consist of phosphate buffer systems with acetonitrile gradients, enabling separation of up to 20 amino acids in a single analytical run.

The chromatographic behavior of L-Leucine-1-13C on reversed-phase columns depends on the hydrophobic interactions between the isobutyl side chain and the stationary phase. Retention times typically range from 15 to 25 minutes under standard gradient conditions, with resolution from leucine and isoleucine requiring careful optimization of mobile phase composition and gradient profiles [24] [26].

Ion exchange chromatography provides an alternative separation mechanism based on the ionic character of amino acids. L-Leucine-1-13C exhibits behavior characteristic of neutral amino acids on cation exchange resins, with retention times influenced by pH and ionic strength of the mobile phase [27]. Post-column derivatization with ninhydrin enables sensitive detection, although this approach requires longer analysis times compared to reversed-phase methods.

Gas chromatography analysis of L-Leucine-1-13C requires derivatization to enhance volatility and thermal stability. N-methoxycarbonylmethyl ester derivatives provide excellent chromatographic properties with retention times typically ranging from 8 to 15 minutes on standard capillary columns [21] [28]. The derivatization process must be carefully controlled to ensure quantitative conversion and minimize isotope effects on chromatographic behavior.

Chiral chromatography techniques enable enantiomeric analysis of L-Leucine-1-13C, providing confirmation of stereochemical purity and detection of potential racemization during synthesis or storage. These methods typically utilize chiral derivatization reagents such as fluorenylethyl chloroformate or chiral stationary phases to achieve enantiomeric separation [27].

The optimization of chromatographic conditions for L-Leucine-1-13C analysis requires consideration of multiple factors including column temperature, mobile phase composition, flow rate, and detection parameters. Method validation typically demonstrates linearity over concentration ranges from 20 to 400 μg/mL with relative standard deviations below 2% for replicate analyses [24] [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Exact Mass

132.098

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I36PJ2DN56

Wikipedia

(1-~13~C)Leucine

Dates

Last modified: 08-15-2023
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